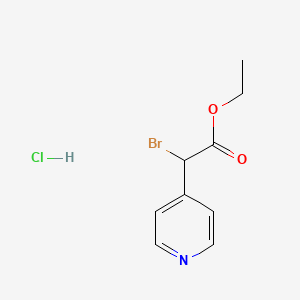
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromo group attached to the ethyl acetate moiety, which is further connected to a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo(pyridin-4-yl)acetate hydrochloride typically involves the bromination of ethyl (pyridin-4-yl)acetate. One common method includes the reaction of ethyl (pyridin-4-yl)acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of ethyl bromo(pyridin-4-yl)acetate hydrochloride may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding ethyl (pyridin-4-yl)acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of ethyl (pyridin-4-yl)acetate derivatives with various substituents replacing the bromo group.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of ethyl (pyridin-4-yl)acetate.
Scientific Research Applications
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical synthesis.
Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to modify biological molecules for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. It serves as a precursor for the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl bromo(pyridin-4-yl)acetate hydrochloride depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromo group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, further influencing its biological effects.
Comparison with Similar Compounds
Ethyl2-bromo-2-(pyridin-4-yl)acetatehydrochloride can be compared with other similar compounds such as:
Ethyl (pyridin-4-yl)acetate: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
Methyl bromo(pyridin-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.
Pyridine derivatives: Compounds like pyridine N-oxides and pyridine carboxylates share the pyridine ring but differ in functional groups, leading to variations in their chemical and biological properties.
This compound stands out due to its unique combination of a bromo group and an ethyl ester, providing distinct reactivity and versatility in synthetic applications.
Properties
Molecular Formula |
C9H11BrClNO2 |
|---|---|
Molecular Weight |
280.54 g/mol |
IUPAC Name |
ethyl 2-bromo-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)8(10)7-3-5-11-6-4-7;/h3-6,8H,2H2,1H3;1H |
InChI Key |
GYJDUPLPZGAPAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


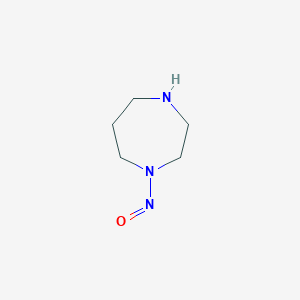

![2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile](/img/structure/B8469097.png)
![3-[(2-Pyridylmethyl)amino]propanamide](/img/structure/B8469098.png)
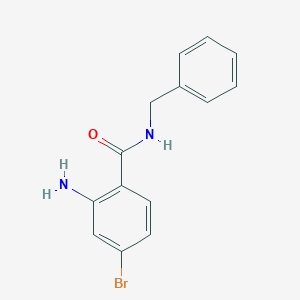
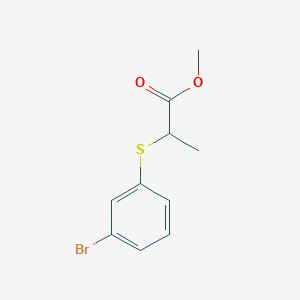


![3-Allyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8469129.png)
![7,15-Diazadispiro[5.1.5.3]hexadecane, 15-(1-oxooctadecyl)-](/img/structure/B8469130.png)
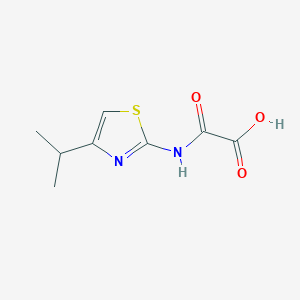
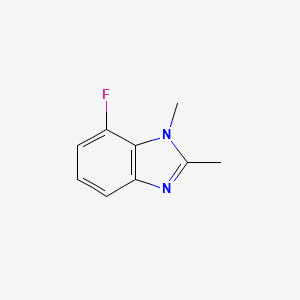
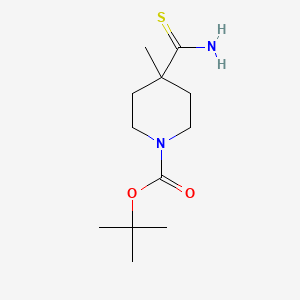
![1-[5-(4-Chlorophenyl)pyridin-2-yl]-4-(propan-2-yl)piperazine](/img/structure/B8469156.png)
